molecular formula C13H8F2N2O2S B4279429 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole

1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole

Cat. No. B4279429
M. Wt: 294.28 g/mol
InChI Key: HHPOFTQGJYBOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole, also known as DBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole is complex and multifaceted, and involves a number of different pathways and cellular processes. One of the key mechanisms by which 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole exerts its effects is through the inhibition of certain enzymes and proteins that are involved in the regulation of cell growth and proliferation. This includes the inhibition of cyclin-dependent kinases, which are critical regulators of the cell cycle, as well as the inhibition of certain protein kinases and phosphatases that are involved in the regulation of signaling pathways.
Biochemical and Physiological Effects
1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. In addition, 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of a variety of diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole in lab experiments is its versatility and broad range of effects. 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole has been shown to have activity against a wide range of targets, making it a valuable tool for studying a variety of cellular processes and pathways. However, one limitation of using 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole in lab experiments is its potential toxicity and side effects, which can limit its usefulness in certain applications.

Future Directions

There are a number of potential future directions for research on 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole, including the development of new synthetic methods and the identification of new targets and applications. One promising area of research involves the use of 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole as a potential therapeutic agent for the treatment of cancer, and further studies are needed to explore the full potential of this compound in this context. In addition, there is a need for further research on the potential side effects and toxicity of 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole, in order to better understand its safety profile and potential limitations.

Scientific Research Applications

1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole has been used in a wide range of scientific research applications, including studies of its effects on various cellular processes and signaling pathways. One of the most promising areas of research involves the use of 1-[(3,4-difluorophenyl)sulfonyl]-1H-benzimidazole as a potential therapeutic agent for the treatment of cancer, due to its ability to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and metastasis.

properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O2S/c14-10-6-5-9(7-11(10)15)20(18,19)17-8-16-12-3-1-2-4-13(12)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPOFTQGJYBOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.